"4-Bromo-2,6-difluorobenzoic acid" physical properties
"4-Bromo-2,6-difluorobenzoic acid" physical properties
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluorobenzoic Acid
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,6-difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Core Physical and Chemical Properties
4-Bromo-2,6-difluorobenzoic acid, with the CAS number 183065-68-1, is an organic compound that presents as an off-white crystalline solid under standard conditions.[3][4][5][6] Its unique molecular structure, featuring both bromine and fluorine substituents on a benzoic acid ring, imparts valuable reactivity and makes it a versatile building block in organic synthesis.[7]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 4-Bromo-2,6-difluorobenzoic acid compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 183065-68-1 | [2][4][5][7][8][9][10][11][12] |
| Molecular Formula | C₇H₃BrF₂O₂ | [4][5][8][9][10][13][11][12] |
| Molecular Weight | 237.00 g/mol | [8][9][11] |
| Appearance | Off-white crystalline solid/powder | [4][5][6] |
| Melting Point | 196 - 205 °C | [2][3][4][5][9] |
| 204 °C | [8] | |
| 201-203 °C | [5][7] | |
| 198-201 °C | [9] | |
| 196-198 °C | [4][6] | |
| 201-205 °C | ||
| 200-204 °C | [2] | |
| Boiling Point | 271.7 °C at 760 mmHg | [3][4][5][6] |
| Density | 1.872 - 1.9 g/cm³ | [3][4][5][6] |
| Flash Point | 118.1 °C | [3][4][5][6] |
| pKa | 2.11 ± 0.10 (Predicted) | [10] |
| Solubility | Soluble in Methanol | [10] |
| Refractive Index | 1.559 | [4][6] |
| XLogP3 | 2.3 | [4][6] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of 4-Bromo-2,6-difluorobenzoic acid are not extensively detailed in the literature, standard laboratory procedures are employed.
Melting Point Determination
The melting point is a crucial indicator of purity. A standard method for its determination is as follows:
-
Sample Preparation: A small amount of the crystalline 4-Bromo-2,6-difluorobenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Synthesis of 4-Bromo-2,6-difluorobenzoic acid
A common laboratory-scale synthesis involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation.[10][14][15]
-
Reaction Setup: A solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C in an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: n-Butyllithium is added dropwise to the cooled solution to form lithium diisopropylamide (LDA). After a brief stirring period, a solution of 3,5-difluorobromobenzene in THF is slowly added. The reaction mixture is stirred at -78 °C to allow for the formation of the lithiated intermediate.
-
Carboxylation: The reaction mixture is then transferred to a vessel containing an excess of solid carbon dioxide (dry ice). The mixture is allowed to warm to room temperature with stirring.
-
Workup: The reaction is quenched with an aqueous acid solution (e.g., 1N HCl) to a pH of 3. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-Bromo-2,6-difluorobenzoic acid.
Caption: Key steps in the synthesis of 4-Bromo-2,6-difluorobenzoic acid.
Spectral Data
Spectroscopic data are essential for the structural confirmation of 4-Bromo-2,6-difluorobenzoic acid. While full spectra are not provided here, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data has been reported.[16][17][18] A reported ¹H NMR spectrum in CDCl₃ shows a multiplet at δ 7.20 (2H).[10] This is consistent with the two equivalent aromatic protons on the substituted ring.
Safety and Handling
4-Bromo-2,6-difluorobenzoic acid is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place in a well-sealed container.[8][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo- 2,6-Difluorobenzoic Acid CAS 183065-68-1 C7H3BrF2O2 [homesunshinepharma.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | FB69968 [biosynth.com]
- 9. 4-Bromo-2,6-difluorobenzoic acid 97 183065-68-1 [sigmaaldrich.com]
- 10. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. 4-Bromo-2,6-difluorobenzoic acid | CAS: 183065-68-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. 183065-68-1 4-Bromo-2,6-difluorobenzoic acid AKSci J90297 [aksci.com]
- 14. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]
- 15. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 16. 4-Bromo-2,6-difluorobenzoic acid(183065-68-1) 1H NMR [m.chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]
